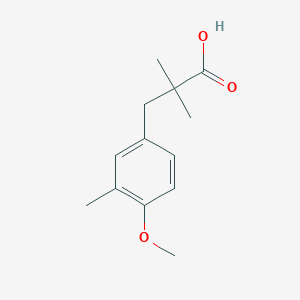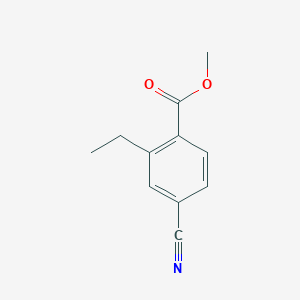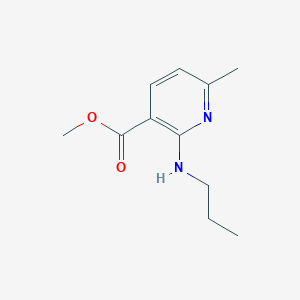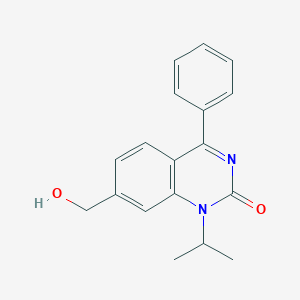
2-(14-Hydroxytetradecyl)isoindoline-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(14-Hydroxytetradecyl)isoindoline-1,3-dione is a compound that belongs to the class of phthalimides, which are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(14-Hydroxytetradecyl)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with 14-hydroxytetradecylamine. This reaction is carried out under dehydrative conditions, often at elevated temperatures to facilitate the formation of the imide bond . The reaction can be catalyzed by Lewis acids or performed under microwave irradiation to enhance the efficiency and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar dehydrative condensation methods. The use of continuous flow reactors and optimized reaction conditions can improve the scalability and cost-effectiveness of the production process .
化学反応の分析
Types of Reactions
2-(14-Hydroxytetradecyl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The phthalimide ring can be reduced to form phthalamic acid or other derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and bases such as potassium carbonate (K2CO3) are employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of phthalamic acid or other reduced derivatives.
Substitution: Formation of alkylated or functionalized derivatives.
科学的研究の応用
2-(14-Hydroxytetradecyl)isoindoline-1,3-dione has several applications in scientific research:
作用機序
The mechanism of action of 2-(14-Hydroxytetradecyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The phthalimide core can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The hydroxyl group may also participate in hydrogen bonding and other interactions that influence the compound’s biological activity .
類似化合物との比較
Similar Compounds
Phthalimide: The parent compound with a simpler structure.
N-hydroxyphthalimide: A derivative with a hydroxyl group on the phthalimide ring.
N-alkylphthalimides: Compounds with various alkyl chains attached to the phthalimide core.
Uniqueness
This structural feature can influence its solubility, reactivity, and biological activity, making it a valuable compound for various research and industrial purposes .
特性
分子式 |
C22H33NO3 |
|---|---|
分子量 |
359.5 g/mol |
IUPAC名 |
2-(14-hydroxytetradecyl)isoindole-1,3-dione |
InChI |
InChI=1S/C22H33NO3/c24-18-14-10-8-6-4-2-1-3-5-7-9-13-17-23-21(25)19-15-11-12-16-20(19)22(23)26/h11-12,15-16,24H,1-10,13-14,17-18H2 |
InChIキー |
XUIRKUPGLREFDB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCCCCCCCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-(1-methylethyl)cyclohepta[d]imidazol-4(1H)-one](/img/structure/B8475538.png)




![7-Methyl-4-(piperazin-1-yl)-furo[3,2-c]pyridine](/img/structure/B8475575.png)
